芬氯酸

描述

Fenclozic acid, also known as I.C.I. 54,450 or Myalex, is a chemical compound that was investigated for its potential as an anti-inflammatory agent, particularly in the context of rheumatoid arthritis. Initial studies suggested that it could be effective in reducing inflammation, as evidenced by its activity in various laboratory models, including the adjuvant-induced arthritis test in rats . However, its development was halted due to concerns about hepatotoxicity, which emerged during clinical trials .

Synthesis Analysis

The synthesis of fenclozic acid has been revisited with modern techniques to reduce the hazards associated with its original production from the 1960s. An updated approach using labeled potassium cyanide has been described, which allows for the creation of [(14)C] fenclozic acid and its acyl glucuronide metabolite with improved safety and efficiency .

Molecular Structure Analysis

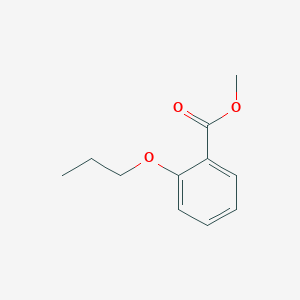

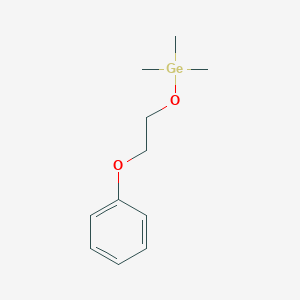

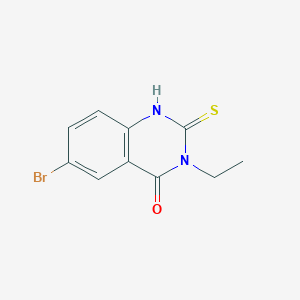

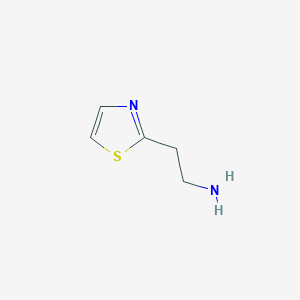

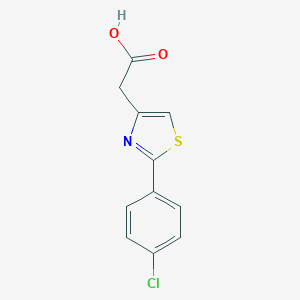

Fenclozic acid is a thiazolyl acetic acid derivative, specifically 2-(p-chlorophenyl) thiazol-4-ylacetic acid. Its structure includes a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen, attached to a phenyl group with a chlorine substituent . This molecular framework is responsible for its pharmacological properties.

Chemical Reactions Analysis

The metabolism of fenclozic acid involves both oxidative and conjugative pathways. Oxidative metabolites include hydroxylations and various conjugates such as cysteinyl-, N-acetylcysteinyl-, and cysteinylglycine metabolites, which are indicative of glutathione adduct formation and suggest the production of reactive metabolites (RMs). Conjugative reactions lead to acyl-glucuronides and other conjugates involving acyl-CoA intermediates . The formation of a taurine conjugate has been noted as a significant metabolic pathway, particularly at higher doses .

Physical and Chemical Properties Analysis

Fenclozic acid exhibits a distribution pattern within the "albumin space" in various animal species, and its serum concentration studies have helped define the dosage for clinical trials . The biological half-life of the compound varies significantly across species, from 3 hours in monkeys to over 100 hours in horses . The pharmacokinetics of fenclozic acid generally follow a two-compartment open model, with the central compartment volume being less than 20% of body weight due to serum protein binding . The compound's activity correlates with serum concentration levels, particularly in the context of anti-inflammatory effects in rats .

Case Studies and Hepatotoxicity

Fenclozic acid was withdrawn from clinical trials due to hepatotoxicity, which was observed in patients during the trials. In one study, abnormal serum glutamic-oxaloacetic transaminase (SGOT) values were reported in patients treated with fenclozic acid, raising concerns about its safety . Further research using chimeric mice with humanized livers has provided insights into the human metabolism of fenclozic acid and the formation of reactive metabolites that may contribute to drug-induced liver injury . Additionally, in vitro studies have explored the mechanisms of toxicity, suggesting that Phase 1 bioactivation and covalent binding to proteins play roles in the hepatotoxicity of fenclozic acid .

科学研究应用

反应性代谢物的鉴定

芬氯酸最初用于治疗类风湿性关节炎,因其疗效和安全性而显示出前景。然而,由于在人类中观察到肝毒性,其临床开发被叫停。专注于了解其肝毒性的研究导致在大鼠中鉴定出反应性代谢物。现代分析技术揭示了芬氯酸的环氧反应性代谢物,导致形成多种谷胱甘肽相关产物,这提供了对其跨物种体外共价结合的见解 (Martin 等,2014)。

药理特性

通过对大鼠、小鼠和豚鼠的各种测试,证实了芬氯酸的抗炎、镇痛和解热特性。与苯丁唑酮的比较表明,芬氯酸在短时试验中具有相似的效力,在长时间试验中具有更高的效力。发现其作用独立于肾上腺刺激,并且缺乏类皮质激素样活性 (Newbould,1969)。

对生育力的影响

对芬氯酸对雄性大鼠生育力的影响的研究表明,治疗会导致一些动物不育或亚生育。尽管阴道涂片中有精子,但生育力下降,这可能是由于该药物对精子成熟或代谢的影响 (Ratnasooriya 和 Wadsworth,1979)。

肝脏效应和临床撤出

芬氯酸从临床试验中撤出的主要原因是肝毒性问题。一项比较其与阿司匹林对类风湿性关节炎患者的影响的试验显示血清值异常,导致进一步评估并最终撤出 (Hart 等,1970)。

药物代谢中的人源化肝脏模型

具有类人肝脏的嵌合小鼠被用于研究芬氯酸的代谢,提供了对人类特异性代谢物和与传统小鼠相比代谢模式差异的见解。该模型有助于理解人类中观察到的肝毒性,并强调了人肝模型在药物开发中的重要性 (Albrecht,2018)。

血清浓度和临床评估

芬氯酸的血清浓度在健康个体和类风湿性关节炎患者中进行了研究,有助于确定治疗剂量并了解其药代动力学 (Chalmers 等,1969)。

安全和危害

属性

IUPAC Name |

2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO2S/c12-8-3-1-7(2-4-8)11-13-9(6-16-11)5-10(14)15/h1-4,6H,5H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APBSKHYXXKHJFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC(=CS2)CC(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4046157 | |

| Record name | Fenclozic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4046157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fenclozic acid | |

CAS RN |

17969-20-9 | |

| Record name | Fenclozic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17969-20-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fenclozic acid [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017969209 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fenclozic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4046157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FENCLOZIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/58SRQ4DV53 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。